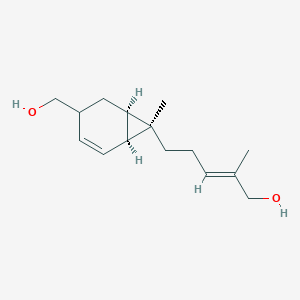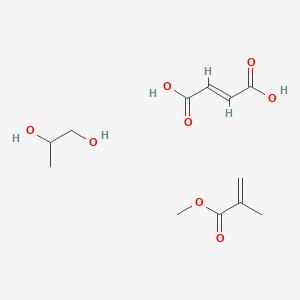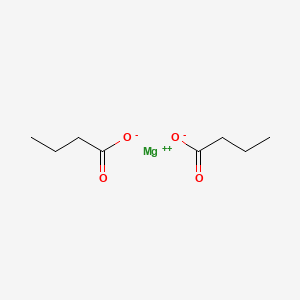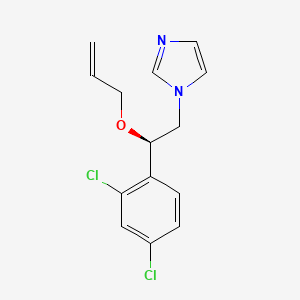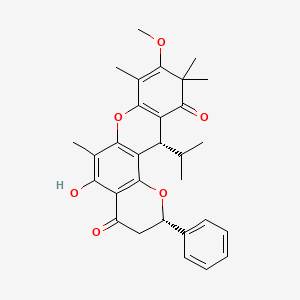
Baeckea frutescens 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BF 5 is an organic heterotetracyclic compound that is 2,3,10,12-tetrahydro-4H,11H-pyrano[2,3-a]xanthene-4,11-dione substituted by methyl groups at positions 6, 8, 10, and 10, and by hydroxy, isopropyl, methoxy, phenyl, and groups at positions 5, 12, 9, and 2, respectively (the S,R-enantiomer). It is isolated from the leaves of Baeckea frutescens and exhibits cytotoxicity against leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an ether, an extended flavonoid, an organic heterotetracyclic compound and a member of phenols.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity Against Resistant Strains Baeckea frutescens has been demonstrated to possess significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). A study highlighted the ethanol extract of Baeckea frutescens leaves, showing a high degree of antibacterial activity due to the presence of bioactive constituents such as alkaloids, flavonoids, steroids, terpenoids, phenols, and carbohydrates (Razmavar et al., 2014).
Antimicrobial and Antioxidant Properties Further research into Baeckea frutescens has investigated its total phenolic and flavonoid contents, which are associated with antimicrobial and antioxidant activities. The plant's crude extracts have shown remarkable antibacterial activity against various bacterial strains, including Escherichia coli and Salmonella typhi, and demonstrated good antioxidant activity in DPPH assay (Nisa et al., 2017).
Chemical Composition and Potential Applications The essential oil of Baeckea frutescens, extracted from its leaves and analyzed via GC-MS, includes a range of compounds such as tasmanone, β-pinene, and 1,8-cineole, which suggest its potential for pharmaceutical, cosmetic, and food industry applications due to its inhibitory, antibacterial, and antifungal properties (Toan et al., 2020).
Cytotoxic Properties and Cancer Research Studies have also explored the cytotoxic properties of Baeckea frutescens, particularly against breast cancer cells. Extracts from the branches of Baeckea frutescens have shown potent selective cytotoxic activity against MCF-7 breast cancer cells, indicating a potential role in breast cancer treatment and the regulation of metabolic reprogramming in cancer cells (Shahruzaman et al., 2019).
Variability and Ecological Impact Research into the wood vessel characteristics of Baeckea frutescens has revealed that recreational activities can influence its anatomical structure, such as vessel arrangements, highlighting the plant's adaptability and response to environmental changes. This suggests that Baeckea frutescens can serve as a model for studying ecological impact on plant physiology (Zawawi et al., 2012).
Eigenschaften
Produktname |
Baeckea frutescens 5 |
|---|---|
Molekularformel |
C30H32O6 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
(2S,12R)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |
InChI |
InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20+/m0/s1 |
InChI-Schlüssel |
NJQFCQXFOHVYQJ-VQTJNVASSA-N |
Isomerische SMILES |
CC1=C(C2=C(C3=C1OC4=C([C@@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |
SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Kanonische SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]pentadec-2-enamide](/img/structure/B1235421.png)
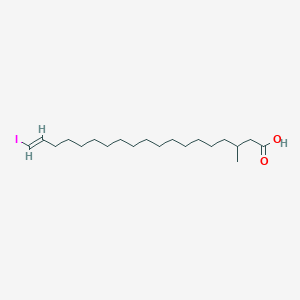
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-[1-(2-hydroxy-2-methylpropyl)sulfanylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1235425.png)


